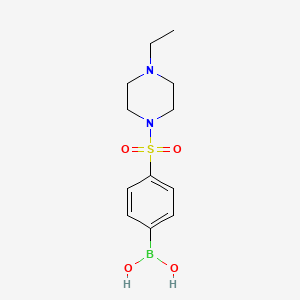

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Description

Historical Background and Discovery

The development of this compound emerged from the broader evolution of boronic acid chemistry and its applications in medicinal chemistry. The compound was first documented in chemical databases in 2007, marking its formal recognition in the scientific literature. This timing coincided with significant advances in boronic acid research, particularly following the widespread adoption of palladium-catalyzed cross-coupling reactions and the growing recognition of boronic acids as versatile synthetic intermediates.

The historical context of this compound's development can be traced to earlier work on phenylboronic acid, which has been recognized as a fundamental building block in organic synthesis since its initial characterization. Phenylboronic acid and its derivatives gained prominence due to their stability, ease of handling, and mild Lewis acid properties, making them essential components in modern synthetic chemistry. The incorporation of piperazine-based substituents into boronic acid frameworks represents a more recent development, driven by the pharmaceutical industry's interest in creating drug-like molecules with improved selectivity and bioactivity profiles.

The synthesis pathway for this compound involves sophisticated organic chemistry techniques, building upon established methods for phenylboronic acid preparation. Traditional approaches to phenylboronic acid synthesis include the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid product. The incorporation of the ethylpiperazin-1-ylsulfonyl group requires additional synthetic steps involving sulfonyl chloride chemistry and piperazine functionalization, as evidenced by related compounds in the chemical literature.

Research into structure-activity relationships within this chemical class has revealed that the 4-(4-alkylpiperazin-1-yl)phenyl group functions as a novel class of basic side chains for selective estrogen receptor modulators. This finding provided crucial rationale for the development of compounds like this compound, where the combination of boronic acid functionality with piperazine-based substituents creates molecules with unique biological properties and synthetic versatility.

Rationale for Academic Interest

The academic interest in this compound stems from multiple convergent factors that highlight its significance in contemporary chemical research. The compound represents a sophisticated merger of established boronic acid chemistry with modern medicinal chemistry approaches, creating opportunities for novel synthetic methodologies and biological applications.

Primary research motivation derives from the compound's potential applications in cross-coupling reactions, particularly Suzuki coupling reactions where phenylboronic acid derivatives serve as essential coupling partners. The presence of the ethylpiperazin-1-ylsulfonyl substituent introduces additional functional complexity that can be exploited in multi-step synthetic sequences, enabling the construction of elaborate molecular architectures with precise control over stereochemistry and regioselectivity.

Recent investigations have demonstrated the utility of boronic acid derivatives in protein delivery applications, where boronic acid-rich polymers exhibit unprecedented efficiency for cytosolic protein delivery. The this compound structure incorporates features that could potentially enhance such applications, with the piperazine moiety providing additional sites for hydrogen bonding and electrostatic interactions with biological targets.

The compound has gained particular attention in medicinal chemistry research focused on developing novel therapeutic agents. Studies examining boronic acid derivatives as bioisosteres for traditional functional groups have revealed promising antiproliferative activity against various cancer cell lines. Specifically, research has shown that certain boronic acid-containing compounds demonstrate significant activity against androgen-dependent prostate cancer cell lines, with some derivatives exhibiting superior performance compared to established antiandrogens such as flutamide and bicalutamide.

The structural features of this compound align with current pharmaceutical research priorities, particularly in the development of selective receptor modulators and targeted therapeutic agents. The compound's ability to participate in reversible covalent interactions through its boronic acid moiety, combined with the pharmacologically relevant piperazine substituent, creates a versatile platform for drug discovery applications.

Advanced computational studies have further validated academic interest in this compound class, with molecular modeling investigations confirming the ability of similar structures to bind effectively to important biological targets, including androgen receptor ligand-binding domains. These findings provide theoretical support for continued investigation into the biological properties and therapeutic potential of this compound and related derivatives.

Scope and Objectives of Research

Contemporary research objectives for this compound encompass multiple interconnected areas of investigation, reflecting the compound's versatility and potential applications across diverse scientific disciplines. The primary research scope focuses on comprehensive characterization of the compound's chemical properties, synthetic utility, and biological activity profiles.

Fundamental research objectives include detailed investigation of the compound's reactivity patterns, particularly its behavior in cross-coupling reactions and other synthetic transformations characteristic of boronic acid derivatives. Researchers aim to establish optimal reaction conditions for incorporating this compound into complex synthetic sequences, with particular emphasis on maintaining the integrity of both the boronic acid functionality and the piperazine-sulfonyl substituent during chemical manipulations.

Biological research objectives center on systematic evaluation of the compound's interactions with various protein targets and cellular systems. Current investigations seek to determine the compound's potential as a therapeutic agent, with specific focus on its activity against cancer cell lines and its mechanism of action at the molecular level. Research efforts aim to establish structure-activity relationships that can guide the design of improved derivatives with enhanced selectivity and potency.

The scope of synthetic methodology research encompasses development of novel synthetic routes for preparing this compound and related compounds with improved efficiency and scalability. Researchers are investigating alternative synthetic approaches that minimize the use of hazardous reagents while maximizing yields and product purity. These studies include optimization of reaction conditions, exploration of alternative protecting group strategies, and development of streamlined purification procedures.

Advanced research objectives include investigation of the compound's potential applications in materials science and nanotechnology. The boronic acid functionality enables reversible interactions with diols and other Lewis bases, creating opportunities for developing stimuli-responsive materials and drug delivery systems. Research efforts focus on exploiting these properties to create novel polymeric materials with tunable properties and controlled release characteristics.

| Research Domain | Primary Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Chemistry | Optimize preparation methods and reaction conditions | Improved synthetic protocols with higher yields |

| Medicinal Chemistry | Evaluate biological activity and therapeutic potential | Structure-activity relationships for drug development |

| Materials Science | Develop novel applications in polymer chemistry | Advanced materials with controlled properties |

| Analytical Chemistry | Comprehensive characterization and quality control | Standardized analytical methods and specifications |

Current research initiatives also emphasize the development of comprehensive analytical methods for characterizing this compound and monitoring its stability under various conditions. These studies aim to establish standardized protocols for quality control and ensure reproducible results across different research laboratories.

Propriétés

IUPAC Name |

[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNOKACGLGJGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198274 | |

| Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-70-2 | |

| Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486422-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized via the reaction of phenylboronic acid with appropriate reagents under controlled conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where the phenylboronic acid intermediate is treated with sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated phenylboronic acid is reacted with ethylpiperazine under suitable conditions, such as heating in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Potential

The Suzuki reaction typically requires:

-

Transition metal catalysts (Pd/Ni)

-

Base (K₂CO₃, KOH)

-

Polar aprotic solvents (DMSO, DMF)

While not explicitly tested with your compound, similar arylboronic acids participate in coupling reactions. For example:

| Substrate Pair | Catalyst System | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid + bromobenzene | Pd/pyrazolyl complexes | 98% | |

| Ethyl benzoate + 4-MeO-phenylboronic acid | Ni(COD)₂/PCy₃ | 15% |

The sulfonyl group in your compound may coordinate transition metals, potentially altering catalytic activity compared to simpler phenylboronic acids.

Oxidative Deborylation Pathways

Phenylboronic acids undergo oxidation to phenols under copper-mediated conditions:

textAr-B(OH)₂ + CuSO₄ → Ar-OH + Cu(I)

This reaction is accelerated by microwave irradiation (125°C, 10 min) . The ethylpiperazine sulfonyl group may influence reaction kinetics through electronic effects.

Triazole Formation Limitations

While phenylboronic acid facilitates Cu-catalyzed azide-alkyne cycloadditions (CuAAC):

textRC≡CH + R'N₃ → 1,4-disubstituted triazole (CuSO₄/PhB(OH)₂)

Bulky substituents like ethylpiperazine sulfonyl groups typically reduce reaction yields due to steric hindrance. For example:

| Alkyne Substituent | Triazole Yield | Reaction Time |

|---|---|---|

| 4-CN-C₆H₄ | 92% | 10 min |

| 2-Cl-5-MeO-C₆H₃ | 68% | 15 min |

Decarbonylative Coupling Challenges

Nickel-catalyzed reactions with esters require directing groups (e.g., benzoquinoline):

textAr-COOR + Ar'-B(OH)₂ → Ar-Ar' + CO₂

The sulfonyl group in your compound lacks sufficient coordination strength to facilitate decarbonylation .

Key Limitations in Available Data:

-

No sources directly address the ethylpiperazine sulfonyl functional group's electronic/steric effects

-

No experimental protocols specifically use 4-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid

-

Predictions rely on analogies to simpler boronic acids with different substituents

-

Experimental screening using PdCl₂(dppf) or Ni(COD)₂ catalysts

-

Computational modeling of the sulfonyl group's electron-withdrawing effects

-

X-ray crystallography to analyze steric constraints

Applications De Recherche Scientifique

Drug Delivery Systems

Glucose-Sensitive Drug Delivery

One of the most significant applications of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is in the development of glucose-sensitive drug delivery systems. Boronic acids are known to interact reversibly with diols, including glucose, which allows them to function as glucose sensors. This property has been exploited to create polymeric systems that can release drugs in response to glucose levels.

- Chitosan Conjugates : Research has demonstrated that conjugating this boronic acid with chitosan enhances its ability to respond to glucose concentrations. For instance, insulin-loaded nanoparticles utilizing this conjugate showed an increased release rate at higher glucose levels, indicating potential for diabetes management through controlled insulin delivery .

Cancer Therapeutics

The compound's ability to form covalent bonds with biological molecules has led to its exploration in cancer therapy:

- Targeted Drug Delivery : Studies have shown that nanoparticles functionalized with this compound can improve the targeting of cancer cells. These nanoparticles demonstrated enhanced cellular uptake and prolonged retention at tumor sites, making them effective carriers for anticancer drugs .

Anticancer Activity

Boronic acids, including this compound, have been noted for their anticancer properties. They can inhibit serine proteases, which are often overexpressed in cancer cells:

- Enzyme Inhibition : The compound can form reversible covalent adducts with proteases, potentially leading to reduced tumor growth and metastasis. This mechanism has been investigated in various studies focusing on its efficacy against different cancer types .

Sensors for Glucose Monitoring

The reversible binding nature of boronic acids with sugars makes them ideal candidates for developing sensors that monitor glucose levels:

- Glucose Sensors : The integration of this compound into sensor technologies allows for real-time monitoring of glucose levels. This application is particularly relevant in diabetes management, where maintaining optimal blood sugar levels is crucial .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug development and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or reacting with other chemical species in organic synthesis.

Comparaison Avec Des Composés Similaires

Data Table: Key Comparisons

*Inferred from sulfonyl-substituted analogs .

Activité Biologique

4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid (CAS Number: 486422-70-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C13H18B N3O3S

Molar Mass : 293.17 g/mol

pKa : Not specifically determined in available literature.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development. The ethylpiperazine moiety enhances its pharmacological properties, potentially increasing solubility and bioavailability.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The boronic acid group can interact with serine proteases and other enzymes through covalent bond formation.

- Receptor Modulation : The compound may bind to specific receptors, influencing various signaling pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related boronic acids have demonstrated effectiveness against various bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound A | 16 µM | 16 µM |

| Compound B | 32 µM | 32 µM |

| Compound C | 64 µM | 128 µM |

The table above illustrates the effectiveness of related compounds against Staphylococcus aureus, providing a benchmark for assessing the potential antimicrobial efficacy of this compound .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of boronic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with the piperazine ring exhibited enhanced activity compared to non-piperazine analogs, suggesting that structural modifications significantly impact biological efficacy .

- Inhibition of Protein-Protein Interactions : Another research highlighted the ability of boronic acids to inhibit protein-protein interactions critical for bacterial survival. This mechanism was explored using various assays that confirmed the binding affinity of the compound to target proteins involved in bacterial pathogenesis .

- Pharmacokinetic Properties : Studies on related compounds suggest that modifications enhancing solubility and metabolic stability can significantly impact biological efficacy. For instance, optimizing lipophilicity has been shown to improve pharmacokinetic profiles while maintaining or enhancing biological activity .

Comparative Analysis with Structural Analogues

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key analogues and their properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Trifluoromethyl)phenylboronic acid | 220227-29-2 | 0.92 |

| 4-(Piperidin-1-ylsulfonyl)phenylboronic acid | 184970-29-4 | 0.90 |

| 4-(Morpholin-1-ylsulfonyl)phenylboronic acid | 152211-15-9 | 0.88 |

This table illustrates how closely related compounds may exhibit similar biological activities due to their structural features .

Q & A

Basic: What are the key synthetic routes for preparing 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Sulfonylation: Reacting 4-aminophenylboronic acid with 4-ethylpiperazine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonylpiperazine moiety.

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts .

Key factors affecting yield:

- Temperature: Excess heat during sulfonylation can lead to boronic acid decomposition.

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to boronic acid derivative minimizes side reactions.

- Moisture control: Boronic acids are hygroscopic; anhydrous conditions prevent hydrolysis .

Basic: How is this compound characterized, and what analytical methods are most reliable?

Answer:

Standard characterization includes:

- NMR spectroscopy:

- IR spectroscopy: B-O stretching (~1340 cm) and sulfonyl S=O (~1160 cm) .

- X-ray crystallography: Resolves stereoelectronic effects of the sulfonyl group on boronic acid geometry (e.g., dihedral angles between rings) .

Advanced: How does the sulfonylpiperazine substituent influence the electronic properties and reactivity of the boronic acid in Suzuki-Miyaura couplings?

Answer:

The sulfonylpiperazine group acts as a strong electron-withdrawing substituent:

- Electronic effects: Reduces electron density at the boron center via conjugation, enhancing electrophilicity and accelerating transmetallation in cross-couplings .

- Steric effects: The bulky piperazine group can hinder access to the boron atom, requiring optimized ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst .

Methodological tip: DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to rationalize regioselectivity in couplings .

Advanced: What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

Answer:

Discrepancies often arise from:

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deactivate boronic acids via protodeboronation. Use mixed solvents (e.g., THF/HO) to balance reactivity .

- pH control: Boronic acid reactivity is pH-dependent. Buffered conditions (pH 7–9) prevent premature hydrolysis while maintaining catalytic activity .

Example protocol:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | THF/HO (4:1 v/v) | |

| Base | NaCO (2 equiv) | |

| Ligand | XPhos (5 mol%) |

Basic: How should this compound be stored to ensure stability, and what are its major degradation pathways?

Answer:

- Storage: Under inert atmosphere (argon) at 0–6°C to prevent oxidation and hydrolysis .

- Degradation pathways:

Advanced: How can computational methods predict the compound’s binding affinity in biological targets (e.g., proteases)?

Answer:

- Molecular docking (AutoDock/Vina): Simulate interactions with catalytic serine residues (e.g., in β-lactamases) using the boronic acid as a transition-state analog .

- MD simulations (GROMACS): Assess binding stability by tracking hydrogen bonds between the sulfonyl group and active-site arginine residues .

Validation: Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays .

Advanced: What chromatographic methods are recommended for analyzing impurities in synthesized batches?

Answer:

- HPLC conditions:

- Column: C18 (5 µm, 250 × 4.6 mm)

- Mobile phase: Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) .

- Detection: UV at 254 nm (boronic acid absorption band).

Key impurities:

- Hydrolysis byproducts: 4-(4-Ethylpiperazin-1-ylsulfonyl)phenol (retention time ~8.2 min).

- Unreacted precursor: 4-Aminophenylboronic acid (retention time ~5.5 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.